molecular formula C17H24N2O B6899657 N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine

N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine

Cat. No.: B6899657
M. Wt: 272.4 g/mol
InChI Key: VQEJXAOQSRRAET-UHFFFAOYSA-N
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Description

N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[320]heptane-7,1’-cyclopentane]-6-amine is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12-4-5-13(10-18-12)11-19-15-14-6-9-20-16(14)17(15)7-2-3-8-17/h4-5,10,14-16,19H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEJXAOQSRRAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC2C3CCOC3C24CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic intermediate.

    Functionalization of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine shares similarities with other spirocyclic compounds, such as spiro[cyclopentane-1,2’-oxirane] and spiro[cyclohexane-1,2’-oxirane].
  • Pyridine derivatives: Compounds like 6-methylpyridine and 3-methylpyridine.

Uniqueness

The uniqueness of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine lies in its combination of a spirocyclic structure with a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

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